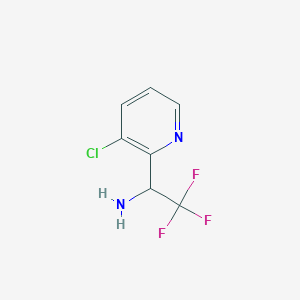
(R)-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine is a chiral compound that features a pyridine ring substituted with a chlorine atom at the 3-position and a trifluoroethanamine group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine typically involves the following steps:
Starting Material: The synthesis begins with 3-chloropyridine.
Formation of Intermediate: The 3-chloropyridine is reacted with a suitable trifluoroethylating agent under controlled conditions to form an intermediate compound.
Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the desired ®-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced chiral resolution techniques and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.
Wissenschaftliche Forschungsanwendungen
®-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its insecticidal and fungicidal properties.
Material Science: It can be used in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is interacting with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine: The enantiomer of the compound with different chiral properties.
3-Chloropyridine: The parent compound without the trifluoroethanamine group.
2,2,2-Trifluoroethylamine: A simpler compound with the trifluoroethanamine group but lacking the pyridine ring.
Uniqueness
®-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine is unique due to its specific chiral configuration and the presence of both the pyridine ring and trifluoroethanamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C7H6ClF3N2 |
|---|---|
Molekulargewicht |
210.58 g/mol |
IUPAC-Name |
1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-4-2-1-3-13-5(4)6(12)7(9,10)11/h1-3,6H,12H2 |
InChI-Schlüssel |
WEZUHRTZHOSAPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)C(C(F)(F)F)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















